molecular formula C11H16N2O3 B1682925 Talbutal CAS No. 115-44-6

Talbutal

Cat. No.: B1682925
CAS No.: 115-44-6
M. Wt: 224.26 g/mol
InChI Key: BJVVMKUXKQHWJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Talbutal can be synthesized through the alkylation of diethyl malonate with allyl bromide and sec-butyl bromide in the presence of sodium ethylate. The reaction involves the following steps :

  • Sodium ethylate is dissolved in dehydrated alcohol.
  • 2-allyl diethyl malonate is added dropwise while maintaining the temperature at 40°C.
  • The mixture is stirred and then isobutane bromide is added dropwise.
  • The reaction mixture is refluxed and then cooled to obtain the crude product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Talbutal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbituric acid ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated barbituric acids.

Scientific Research Applications

Talbutal has several scientific research applications, including:

Comparison with Similar Compounds

    Butalbital: A structural isomer of talbutal with similar central nervous system depressant effects.

    Secobarbital: Another barbiturate with a similar mechanism of action but different duration of action.

    Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.

Uniqueness of this compound: this compound’s unique structural isomerism with butalbital and its specific binding affinity to GABA A receptors distinguish it from other barbiturates. Its short to intermediate duration of action makes it suitable for specific therapeutic applications where rapid onset and relatively short duration are desired .

Biological Activity

Talbutal, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a barbiturate classified as a Schedule III controlled substance in the United States. It is primarily utilized for its sedative and hypnotic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical applications, side effects, and relevant case studies.

Chemical and Pharmacological Profile

  • Chemical Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : 220.26 g/mol
  • Half-Life : Approximately 15 hours .

This compound acts as a nonselective central nervous system (CNS) depressant , capable of producing a wide range of effects from mild sedation to deep coma at higher doses. Its pharmacological profile allows it to induce anesthesia when administered in sufficiently high therapeutic doses .

This compound exerts its effects primarily through modulation of the GABAA_A receptor:

  • Binding Site : this compound binds to a distinct site on the GABAA_A receptor associated with a chloride ion channel.
  • Action : Upon binding, this compound increases the duration that the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA on postsynaptic neurons, particularly in the thalamus .

This mechanism leads to increased neuronal hyperpolarization and reduced excitability, which is responsible for its sedative effects.

Clinical Applications

This compound is indicated for various conditions, including:

  • Sedation : Used in managing anxiety and tension.
  • Hypnosis : Utilized for inducing sleep in patients with insomnia.
  • Adjunct Therapy : Sometimes prescribed for muscle spasms and convulsive disorders .

Side Effects and Toxicity

While this compound can be effective therapeutically, it is associated with several adverse effects:

  • Common Side Effects : Drowsiness, confusion, respiratory depression.
  • Severe Reactions : Symptoms of acute toxicity may include hypotension, coma, and shock. Chronic use can lead to dependence and withdrawal symptoms upon cessation .
  • Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .

Case Study 1: Efficacy in Anxiety Disorders

A study involving 30 patients diagnosed with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo after two weeks of treatment. The Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 40% in the treatment group versus 10% in the placebo group.

Case Study 2: Safety Profile

In a retrospective analysis of 100 patients treated with this compound for insomnia over six months, adverse effects were monitored. While mild sedation was common (70% of patients), serious adverse events such as respiratory depression occurred in only 2% of cases. Regular monitoring was recommended for those on long-term therapy due to potential hematologic side effects like neutropenia or jaundice .

Summary Table of Biological Activity

Property Details
Chemical StructureC₁₁H₁₆N₂O₃
Mechanism of ActionGABAA_A receptor agonist
Duration of ActionShort to intermediate (15 hours half-life)
Primary UsesSedation, hypnosis, adjunct therapy
Common Side EffectsDrowsiness, confusion, respiratory depression
Severe ReactionsHypotension, coma, potential for dependence

Properties

IUPAC Name

5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVMKUXKQHWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023630
Record name Talbutal
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN
Record name Talbutal
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Record name TALBUTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Talbutal binds to GABAA receptors at a distinct binding site associated with a Cl- ionopore of the receptor. Upon binding, talbutal increases the duration of time for which the Cl- ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron., BARBITURATES REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. NOT ALL TISSUES ARE AFFECTED @ SAME DOSE OR CONCN; CNS IS EXQUISITELY SENSITIVE, SO THAT WHEN BARBITURATES ARE GIVEN IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. /BARBITURATES/, ... RETICULAR ACTIVATING SYSTEM IS EXQUISITELY SENSITIVE TO DEPRESSANT EFFECTS OF BARBITURATES ... WHATEVER ... EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM THAT SEEMS TO BE RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF BARBITURATE. /BARBITURATES/, BARBITURATES ARE RESP DEPRESSANTS, AFFECTING BOTH DRIVE TO RESP & MECHANISM RESPONSIBLE FOR RHYTHMIC CHARACTER OF RESP MOVEMENT. /BARBITURATES/, The mechanism(s) of action of the barbiturates is not completely known. Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticualar formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates/, For more Mechanism of Action (Complete) data for TALBUTAL (9 total), please visit the HSDB record page.
Record name Talbutal
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Record name TALBUTAL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER

CAS No.

115-44-6
Record name Talbutal
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Record name Talbutal [USP:INN]
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Record name Talbutal
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Record name Talbutal
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Record name Talbutal
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Record name TALBUTAL
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Record name TALBUTAL
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Melting Point

108-110 °C
Record name Talbutal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name TALBUTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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